molecular formula C13H17F3N2O3S B12855251 (R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide

(R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide

Cat. No.: B12855251
M. Wt: 338.35 g/mol
InChI Key: YPIPLTBLZPRYGH-CLDGFBLDSA-N
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Description

®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their ability to induce chirality in target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropane-2-sulfinamide and ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl bromide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include Lewis acids like titanium tetrachloride or boron trifluoride etherate. Reagents such as base (e.g., triethylamine) are used to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Purification: Advanced purification techniques like crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfinamide derivatives.

Scientific Research Applications

Chemistry

    Chiral Catalysts: Used as chiral catalysts in asymmetric synthesis.

    Intermediates: Serve as intermediates in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Pharmaceuticals: Used in the development of chiral drugs with specific biological activity.

Industry

    Agrochemicals: Employed in the synthesis of chiral agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methyl-N-((S)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide: The enantiomer of the compound with similar properties but different biological activity.

    N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.

Uniqueness

    Chirality: The specific chirality of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide imparts unique biological activity and selectivity.

    Functional Groups: The presence of nitro, trifluoromethyl, and sulfinamide groups provides distinct reactivity and applications.

Properties

Molecular Formula

C13H17F3N2O3S

Molecular Weight

338.35 g/mol

IUPAC Name

2-methyl-N-[(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethyl]propane-2-sulfinamide

InChI

InChI=1S/C13H17F3N2O3S/c1-8(17-22(21)12(2,3)4)9-5-10(13(14,15)16)7-11(6-9)18(19)20/h5-8,17H,1-4H3/t8-,22?/m1/s1

InChI Key

YPIPLTBLZPRYGH-CLDGFBLDSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C

Origin of Product

United States

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